molecular formula C23H39NO19 B025220 6'-Sialyllactose CAS No. 35890-39-2

6'-Sialyllactose

Cat. No. B025220
CAS RN: 35890-39-2
M. Wt: 633.6 g/mol
InChI Key: VMWYCXKMRSTDSP-REKZVMABSA-N
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Description

Synthesis Analysis

6'-Sialyllactose is synthesized chemically and enzymatically. The enzymatic synthesis involves regioselective sialylation, which is critical for producing 3'- and 6'-O-sialyllactose and their analogues efficiently. A chemo-enzymatic approach has simplified the synthesis process, highlighting the key step of highly regioselective 6'-O-acylation of benzyllactoside, providing access to protected lactose building blocks for sialylation reactions (Rencurosi et al., 2002).

Molecular Structure Analysis

The molecular structure of 6'-Sialyllactose involves a sialic acid moiety linked to the 6' position of lactose. This configuration is essential for its biological functions, including interaction with specific receptors and immune cells. Studies on receptor-binding phenotypes of influenza virus isolates have used synthetic sialylglycopolymers, including 6'-sialyllactose, to elucidate virus-host interactions, demonstrating the importance of its molecular structure (Gambaryan et al., 1997).

Chemical Reactions and Properties

The chemical reactions involving 6'-Sialyllactose primarily relate to its synthesis and modification. For instance, efficient synthesis strategies involve the metabolic engineering of E. coli, expressing multifunctional sialyltransferases for the production of 6'-SL. This highlights the enzyme-mediated reactions essential for its production and the subsequent chemical properties that facilitate its biological roles (Drouillard et al., 2010).

Physical Properties Analysis

The physical properties of 6'-Sialyllactose, such as solubility and stability, are crucial for its function and application. These properties influence its absorption, distribution, and interaction within biological systems. The pharmacokinetic study of 6'-SL in minipigs, for example, provides insights into its systemic exposure and potential therapeutic applications (Eom et al., 2020).

Scientific Research Applications

Biotechnological Advancements in Production
6'-Sialyllactose (6'-SL), a prominent form of sialylated human milk oligosaccharides (HMOs), is recognized for its critical role in infant development, including brain health and immune function enhancement. Traditional methods for its production are inefficient and can lead to allergen contamination. Recent strides in metabolic and protein engineering have propelled the biosynthesis of 6'-SL, with advances in synthetic biology paving the way for its efficient microbial production. These innovations offer promising avenues for meeting the escalating demand for this functional food additive (Zhang et al., 2019).

Influence on Immune System and Intestinal Microorganisms
Sialyllactose, comprising 6'-SL, exhibits immune-protective attributes against pathogens and plays a pivotal role in the maturation of the immune system and intestinal microbes. The pharmacokinetic properties of 6'-SL have been elucidated through the development of quantification methodologies, signifying its significance in biological systems (Jang et al., 2021).

Regulation of Stem Cell Fate
In the realm of regenerative medicine, 6'-SL has been studied for its interaction with mesenchymal stem cells (MSCs) on sialoside-modified collagen surfaces. Preliminary studies demonstrate that 6'-SL can influence MSC behavior, particularly enhancing the expression of chondrogenic markers. This finding illuminates the potential of 6'-SL in osteochondral tissue engineering applications, offering a novel approach to guide stem cell fate (Sgambato et al., 2016).

Impact on Neurological Development and Gut Microbiota
Studies on neonatal piglets have highlighted the impact of dietary 6'-SL on neurologic development and gut microbiota modulation. Supplementation with 6'-SL has been shown to enrich ganglioside-bound sialic acid in the brain and induce significant changes in the microbial composition of the intestinal tract, underscoring its potential benefits in early-life nutrition (Jacobi et al., 2016).

Safety And Hazards

6’-SL does not pose safety concerns under the intended conditions of use in food as intakes do not exceed those resulting from the natural intake of human breast milk .

Future Directions

Based on the potential benefits, 6’-SL may be an interesting component for application in infant nutrition . Once the hurdle of limited availability of these oligosaccharides has been overcome, their functionality can be explored in more detail, and supplementation of infant formula may become feasible .

properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO19/c1-7(28)24-13-8(29)2-23(22(38)39,43-20(13)15(34)10(31)4-26)40-6-12-16(35)17(36)18(37)21(41-12)42-19(11(32)5-27)14(33)9(30)3-25/h3,8-21,26-27,29-37H,2,4-6H2,1H3,(H,24,28)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWYCXKMRSTDSP-GIGDJUIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349248
Record name 6'-Sialyllactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6'-Sialyllactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6'-Sialyllactose

CAS RN

35890-39-2
Record name 6′-Sialyllactose
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Sialyllactose
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-Sialyllactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-SIALYLLACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU9DTA2WHJ
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6'-Sialyllactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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